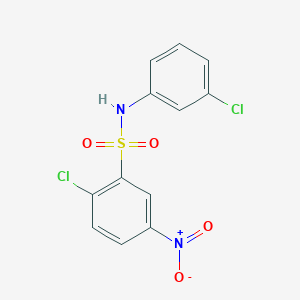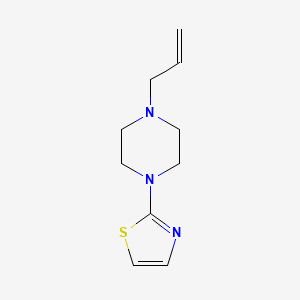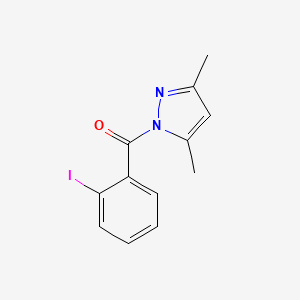
(1,5-Dimethylpyrazol-4-yl)-piperidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5-Dimethylpyrazol-4-yl)-piperidin-1-ylmethanone, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a synthetic compound that is primarily used as a ligand in the development of new drugs and pharmaceuticals.
Applications De Recherche Scientifique
(1,5-Dimethylpyrazol-4-yl)-piperidin-1-ylmethanone has been used extensively in scientific research due to its potential applications in various fields. This compound is primarily used as a ligand in the development of new drugs and pharmaceuticals. This compound has been found to exhibit significant binding affinity towards various receptors such as dopamine, serotonin, and adenosine receptors. This makes this compound a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of (1,5-Dimethylpyrazol-4-yl)-piperidin-1-ylmethanone involves its binding to various receptors in the brain. This compound has been found to exhibit significant binding affinity towards dopamine, serotonin, and adenosine receptors. This binding leads to the activation or inhibition of various signaling pathways in the brain, which ultimately leads to the desired physiological effects. The exact mechanism of action of this compound is still under investigation, and further research is required to fully understand its mode of action.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to modulate the release of various neurotransmitters such as dopamine and serotonin. This modulation leads to the desired physiological effects, such as improved cognitive function and mood regulation. This compound has also been found to exhibit significant antioxidant activity, which makes it a potential candidate for the development of new drugs for the treatment of various oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(1,5-Dimethylpyrazol-4-yl)-piperidin-1-ylmethanone has several advantages and limitations for lab experiments. The advantages of this compound include its high binding affinity towards various receptors, which makes it a promising candidate for the development of new drugs. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of this compound include its potential toxicity and the lack of knowledge about its long-term effects. Further research is required to fully understand the advantages and limitations of this compound for lab experiments.
Orientations Futures
There are several future directions for (1,5-Dimethylpyrazol-4-yl)-piperidin-1-ylmethanone research. One potential direction is the development of new drugs for the treatment of various neurological and psychiatric disorders. This compound has been found to exhibit significant binding affinity towards various receptors, which makes it a promising candidate for the development of new drugs. Another potential direction is the investigation of the long-term effects of this compound. Further research is required to fully understand the potential toxicity and long-term effects of this compound. Additionally, the development of new synthesis methods for this compound could lead to the discovery of new and more potent derivatives of this compound.
Méthodes De Synthèse
The synthesis of (1,5-Dimethylpyrazol-4-yl)-piperidin-1-ylmethanone involves the reaction of 1,5-dimethylpyrazole with piperidine and formaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is purified through various methods such as column chromatography and recrystallization. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Propriétés
IUPAC Name |
(1,5-dimethylpyrazol-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-10(8-12-13(9)2)11(15)14-6-4-3-5-7-14/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQFHFDKAFYMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B7544221.png)
![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7544229.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7544232.png)

![4-{4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544235.png)
![4-{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544238.png)
![1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B7544241.png)

![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
![N,N-dimethyl-3-oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide](/img/structure/B7544276.png)

![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B7544285.png)

